N-(3-Chloro-2-oxo-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide

Serine protease Chymotrypsin Active-site titration

N-(3-Chloro-2-oxo-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide (CAS 329-30-6), widely known as N-tosyl-L-phenylalanine chloromethyl ketone (TPCK or Tos-Phe-CH₂Cl), is a halomethylketone-class covalent protease inhibitor with molecular formula C₁₇H₁₈ClNO₃S and a molecular weight of 351.8 g/mol. First described by Schoellmann and Shaw in 1963, TPCK reacts stoichiometrically with the active-site histidine (His-57) of chymotrypsin to effect progressive, irreversible inactivation at an optimum pH of 7.2, while leaving trypsin unaffected—a selectivity profile that immediately distinguishes it from its direct structural analog TLCK (tosyl-lysine chloromethyl ketone).

Molecular Formula C17H18ClNO3S
Molecular Weight 351.8 g/mol
CAS No. 329-30-6
Cat. No. B1582144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-2-oxo-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide
CAS329-30-6
Molecular FormulaC17H18ClNO3S
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3
InChIKeyMQUQNUAYKLCRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-2-oxo-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide (TPCK) Procurement-Relevant Identity


N-(3-Chloro-2-oxo-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide (CAS 329-30-6), widely known as N-tosyl-L-phenylalanine chloromethyl ketone (TPCK or Tos-Phe-CH₂Cl), is a halomethylketone-class covalent protease inhibitor with molecular formula C₁₇H₁₈ClNO₃S and a molecular weight of 351.8 g/mol [1]. First described by Schoellmann and Shaw in 1963, TPCK reacts stoichiometrically with the active-site histidine (His-57) of chymotrypsin to effect progressive, irreversible inactivation at an optimum pH of 7.2, while leaving trypsin unaffected—a selectivity profile that immediately distinguishes it from its direct structural analog TLCK (tosyl-lysine chloromethyl ketone) [2]. The compound is commercially supplied as a white to off-white crystalline powder with a melting point of 107–108 °C, soluble in DMSO (≥10 mg/mL) and ethanol, and typically specified at ≥98% purity by TLC with NMR confirmation .

Why TPCK (CAS 329-30-6) Cannot Be Replaced by Generic Serine Protease Inhibitors or the TLCK Analog


Generic serine protease inhibitors such as PMSF or aprotinin lack the chymotrypsin-versus-trypsin selectivity that defines TPCK’s utility, while even the closely related analog TLCK (tosyl-lysine chloromethyl ketone), differing only in its P1 side chain, exhibits an inverted enzyme specificity (trypsin-selective) and a fundamentally different inhibition mechanism against certain off-target enzymes—TPCK acts as a hyperbolic mixed-type inhibitor of butyrylcholinesterase (Ki = 0.017 mM), whereas TLCK is a pure competitive inhibitor of the same enzyme (Ki = 0.008 mM) [1]. These mechanistic divergences mean that substituting TPCK with TLCK, PMSF, or chymostatin in a protocol validated with TPCK will alter both the spectrum of inhibited proteases and the mode of inhibition, potentially invalidating experimental conclusions. The quantitative evidence below establishes precisely where TPCK’s measured performance diverges from its nearest comparators.

Quantitative Differentiation Evidence for N-(3-Chloro-2-oxo-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide (TPCK) vs. Closest Analogs


Chymotrypsin-Selective Irreversible Inactivation: TPCK vs. TLCK Stoichiometric Histidine Alkylation Specificity

TPCK inactivates chymotrypsin through stoichiometric, irreversible alkylation of the catalytic histidine (His-57), with complete loss of one histidine residue per active site upon acid hydrolysis of the inhibited enzyme. Under identical incubation conditions, TPCK has no effect on trypsin, whereas TLCK—the direct lysine analog—inactivates trypsin but not chymotrypsin [1]. This reciprocal specificity was demonstrated by Schoellmann and Shaw, who further showed that chymotrypsin pre-inactivated with diisopropylfluorophosphate (DFP) does not lose histidine upon TPCK treatment, confirming active-site-directed covalent modification [1]. The reaction proceeds with 1:1 stoichiometry at pH 7.2 and is irreversible under physiological conditions.

Serine protease Chymotrypsin Active-site titration Covalent inhibitor

Differential Inhibition of Protein Kinase C: TPCK IC₅₀ = 8 mM vs. TLCK IC₅₀ = 1 mM

In a direct comparative study using purified protein kinase C (PKC) under Ca²⁺/phospholipid-regulated conditions, TLCK inhibited PKC with an IC₅₀ of 1 mM, whereas TPCK was eight-fold less potent, exhibiting an IC₅₀ of 8 mM [1]. This eight-fold potency gap indicates that the lysyl side chain of TLCK—not the phenylalanyl moiety of TPCK—is preferentially recognized by the PKC active site, consistent with the enzyme’s known preference for basic amino acid substrates. The differential provides a quantitative off-target selectivity criterion: in experiments where PKC inhibition represents a confounding variable, TPCK is the demonstrably less potent interferent relative to TLCK.

Protein kinase C Serine/threonine kinase Off-target profiling Chloromethyl ketone

Differential Cellular Toxicity in Neuronal Culture: TPCK Toxic at 10 μM vs. TLCK Toxic at 100 μM

In a systematic viability screen using rat cerebellar granule cell cultures, TPCK and TLCK were compared across a 1–100 μM concentration range under both high-K⁺ (25 mM) and low-K⁺ (5 mM) conditions [1]. At 10 μM, TPCK reduced cell viability to 20 ± 8% (high K⁺) and 15 ± 9% (low K⁺) relative to untreated controls (100%), while TLCK at the same 10 μM concentration maintained viability at 83 ± 4% (high K⁺) and 48 ± 5% (low K⁺). At 100 μM, both compounds caused complete loss of viability. This represents an approximate 10-fold lower toxicity threshold for TPCK compared to TLCK in this cell type, with TPCK exhibiting significant toxicity at concentrations commonly used for protease inhibition (5–50 μM).

Cerebellar granule cells Neurotoxicity Viability assay Protease inhibitor

Divergent Butyrylcholinesterase Inhibition Mechanism: TPCK Mixed-Type (Ki = 0.017 mM) vs. TLCK Competitive (Ki = 0.008 mM)

Against human serum butyrylcholinesterase (BChE) desensitized by heating at 45 °C for 24 h, TPCK acts as a hyperbolic mixed-type inhibitor with Ki = 0.017 ± 0.003 mM, α = 3.942 ± 1.125, and β = 0.524 ± 0.070, whereas TLCK behaves as a pure competitive inhibitor with Ki = 0.008 ± 0.000 mM [1]. The distinct inhibition modalities—mixed-type for TPCK versus competitive for TLCK—indicate that the phenylalanine-derived chloromethyl ketone engages the BChE active site in a fundamentally different orientation than the lysine-derived analog, affecting both substrate binding and catalytic turnover. This mechanistic divergence is not predictable from primary sequence comparison alone and represents a functional differentiation relevant to off-target profiling.

Butyrylcholinesterase Enzyme kinetics Inhibition modality Mixed-type inhibition

Elastolytic Activity of Chymotrypsin: Selective Inhibition by TPCK but Not TLCK

The elastolytic activity of chymotrypsin against insoluble [³H]-labeled ligamentum nuchae elastin is selectively inhibited by TPCK but is unaffected by TLCK, while neither TPCK nor TLCK abolishes the elastolytic activity of pancreatic elastase [1]. This functional selectivity extends TPCK’s differentiation beyond simple chromogenic substrate assays into a physiologically relevant macromolecular substrate degradation context. The data confirm that the phenylalanine side chain of TPCK confers chymotrypsin-specific recognition that persists even when the enzyme acts on a complex, insoluble protein substrate.

Elastolysis Chymotrypsin Protease specificity Connective tissue

Verified Physicochemical Identity: Melting Point, Purity, and Crystallographic Authentication of TPCK (CAS 329-30-6)

Commercial TPCK (CAS 329-30-6) supplied under research-grade specification is characterized by a sharp melting point of 107–108 °C . For absolute configurational confirmation, single-crystal X-ray diffraction analysis establishes that TPCK crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R(1) = 0.053 for 2043 observed reflections [1]. These crystallographic data provide unambiguous stereochemical proof of the L-phenylalanine configuration at the chiral center—a critical quality attribute not universally available for generic or in-house synthesized batches. Purity is verified at ≥98% by TLC (single spot, Rf = 0.93) with NMR structural confirmation .

Quality control X-ray crystallography Melting point Identity verification

Research and Industrial Application Scenarios Where TPCK (CAS 329-30-6) Provides Documented Advantage


Active-Site Titration and Mechanistic Studies of Chymotrypsin-Like Serine Proteases

TPCK’s 1:1 stoichiometric, irreversible alkylation of the chymotrypsin active-site histidine (His-57) makes it the reagent of choice for determining the operational molarity of chymotrypsin-like enzymes in purified preparations [1]. Unlike reversible inhibitors or broad-spectrum serine protease inactivators (e.g., PMSF, which also reacts with non-catalytic serines), TPCK provides active-site-specific occupancy data. The absence of cross-reactivity with trypsin—demonstrated by complete preservation of trypsin activity under conditions that fully inactivate chymotrypsin—enables selective titration in mixtures containing both enzyme classes.

Selective Chymotrypsin Inhibition in Complex Biological Extracts and In Vivo Models of Elastin Degradation

In tissue homogenates or living systems where multiple serine proteases coexist, TPCK’s reciprocal specificity (chymotrypsin but not trypsin or elastase inhibited) permits pharmacological isolation of chymotrypsin-like activities [1]. This is particularly valuable in connective tissue research: TPCK selectively blocks chymotrypsin-mediated elastin solubilization without affecting pancreatic elastase, as demonstrated using [³H]-labeled insoluble elastin substrates, whereas TLCK has no effect on chymotrypsin-driven elastolysis [1].

NF-κB Pathway Studies Requiring IκBα Protease Inhibition with Documented TPCK Selectivity

TPCK has been extensively validated as an inhibitor of the chymotrypsin-like protease responsible for IκBα degradation, thereby blocking NF-κB activation downstream of LPS, cytokine, and other inflammatory stimuli [1]. In this application, TPCK’s established IC₅₀ of 5 μM for pp70s6k inhibition provides a benchmark for distinguishing on-pathway effects from general kinase suppression . However, users must calibrate dosing against TPCK’s known cytotoxicity threshold of ~10 μM in sensitive cell types [2] to avoid confounding viability effects.

Crystallographic Reference Standard for Halomethylketone Protease Inhibitor Development

The fully solved and published single-crystal X-ray structure of TPCK (monoclinic C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°, refined to R = 0.053) provides an unambiguous three-dimensional reference for the tosyl-phenylalanine chloromethyl ketone pharmacophore [1]. This structural dataset enables precise molecular docking, SAR studies, and crystallographic comparisons when evaluating novel halomethylketone-based inhibitors. Procurement of TPCK from suppliers that reference this crystallographic identity ensures batch-to-batch stereochemical consistency.

Quote Request

Request a Quote for N-(3-Chloro-2-oxo-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.